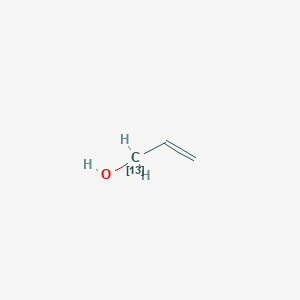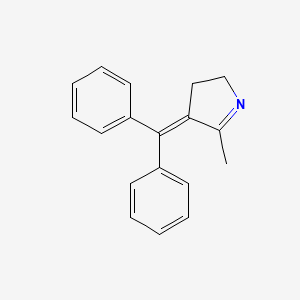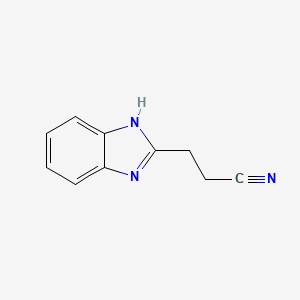![molecular formula C12H8N2OS B1625950 2-Sulfanylidene-2,3-dihydrobenzo[g]quinazolin-4(1H)-one CAS No. 21314-31-8](/img/structure/B1625950.png)
2-Sulfanylidene-2,3-dihydrobenzo[g]quinazolin-4(1H)-one
Übersicht
Beschreibung
“2-Sulfanylidene-2,3-dihydrobenzo[g]quinazolin-4(1H)-one” is a chemical compound . It belongs to the class of nitrogen-containing heterocyclic compounds . This compound has a molecular weight of 228.27 g/mol.
Synthesis Analysis
The synthesis of quinazolin-4(1H)-ones, which includes “2-Sulfanylidene-2,3-dihydrobenzo[g]quinazolin-4(1H)-one”, has been widely studied. A novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones has been proposed .Chemical Reactions Analysis
The chemical reactions involving quinazolin-4(1H)-ones have been explored. A copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines is used for the synthesis of these compounds .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Quinazolinones, including 2-sulfanylidene-1H-benzo[g]quinazolin-4-one, have demonstrated promising anticancer effects. Researchers have investigated their potential as inhibitors of multiple protein kinases, making them valuable candidates for cancer therapy . Further studies are needed to explore their specific mechanisms of action and potential clinical applications.
Antibacterial Activity
Quinazolinones exhibit antibacterial properties, which are crucial in the fight against drug-resistant bacterial strains. These compounds have been evaluated for their efficacy against various bacterial species, including Mycobacterium tuberculosis and Staphylococcus aureus. For instance, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one showed low minimum inhibitory concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA) .
Antioxidant Effects
Certain quinazolinones display antioxidant properties, which are essential for combating oxidative stress and preventing cellular damage. These compounds may contribute to overall health and disease prevention.
Zukünftige Richtungen
Quinazolin-4(1H)-ones, including “2-Sulfanylidene-2,3-dihydrobenzo[g]quinazolin-4(1H)-one”, have broad applications in the biological, pharmaceutical, and material fields . The development of more efficient and environmentally friendly synthesis methods for these compounds is a promising area of research .
Eigenschaften
IUPAC Name |
2-sulfanylidene-1H-benzo[g]quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-11-9-5-7-3-1-2-4-8(7)6-10(9)13-12(16)14-11/h1-6H,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMIGSXHPRZFBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)NC(=S)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60513904 | |
| Record name | 2-Sulfanylidene-2,3-dihydrobenzo[g]quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Sulfanylidene-2,3-dihydrobenzo[g]quinazolin-4(1H)-one | |
CAS RN |
21314-31-8 | |
| Record name | 2-Sulfanylidene-2,3-dihydrobenzo[g]quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3,5-Bis(trifluoromethyl)phenyl]oxirane](/img/structure/B1625867.png)

![[4-(1,3-Dioxan-2-yl)phenyl]boronic acid](/img/structure/B1625869.png)
![3'-Nitro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1625870.png)
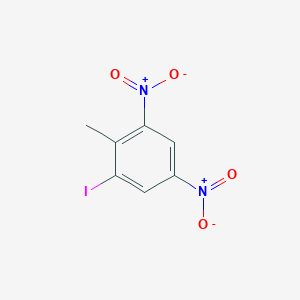
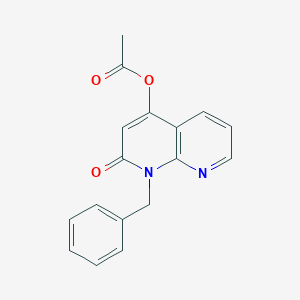

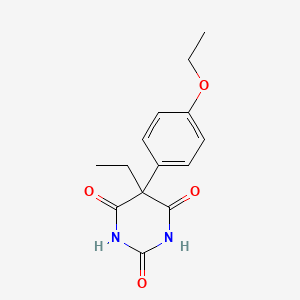
![2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1625881.png)
![2-Propanol, 1-[(1-methylethyl)amino]-3-(4-nitrophenoxy)-](/img/structure/B1625884.png)
